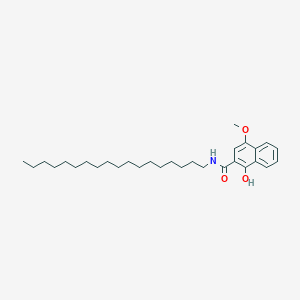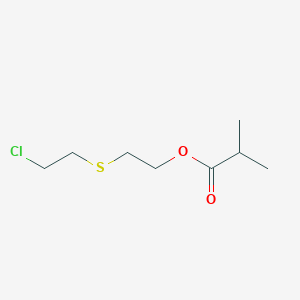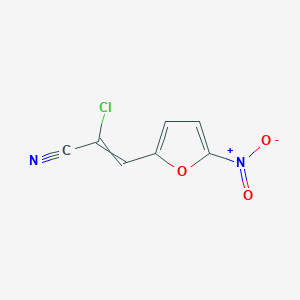
2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the nitrofuran class. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medical and industrial applications . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile typically involves the reaction of 5-nitrofuran-2-carbaldehyde with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial agent, particularly against Mycobacterium tuberculosis.
Industry: It can be used in the synthesis of other nitrofuran derivatives with various industrial applications.
Wirkmechanismus
The antibacterial mechanism of 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile involves the inhibition of bacterial enzymes, such as arylamine N-acetyltransferase, which is essential for the survival of Mycobacterium tuberculosis . The compound is activated by bacterial nitroreductases, leading to the formation of reactive intermediates that cause DNA damage and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitrofuran derivatives such as nitrofurazone, nitrofurantoin, and furazolidone. Compared to these compounds, 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile exhibits unique properties, such as a different mechanism of action and potential for use against drug-resistant bacterial strains . This uniqueness makes it a valuable candidate for further research and development.
Eigenschaften
CAS-Nummer |
93339-28-7 |
|---|---|
Molekularformel |
C7H3ClN2O3 |
Molekulargewicht |
198.56 g/mol |
IUPAC-Name |
2-chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H3ClN2O3/c8-5(4-9)3-6-1-2-7(13-6)10(11)12/h1-3H |
InChI-Schlüssel |
SQZWYTFFXISJTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


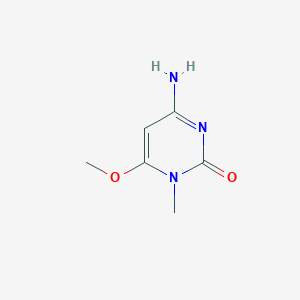
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide](/img/structure/B14366245.png)
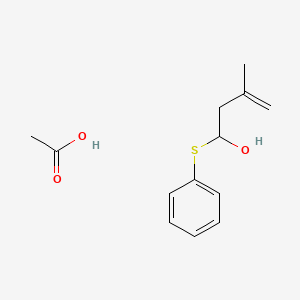
![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)
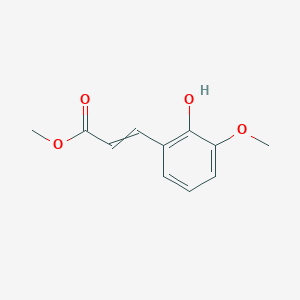
![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
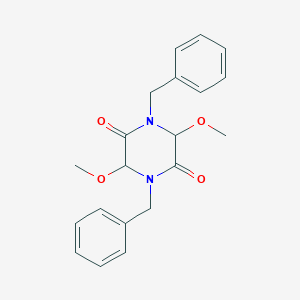
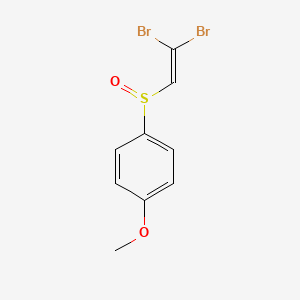
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
